Difluoro(3-methylpyridin-2-yl)acetic acid
Overview
Description
Difluoro(3-methylpyridin-2-yl)acetic acid: is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.1434864 It is a derivative of pyridine and contains two fluorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Difluoro(3-methylpyridin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of 3-methylpyridine followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Difluoro(3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
Difluoro(3-methylpyridin-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Difluoro(3-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .
Comparison with Similar Compounds
3-Methylpyridine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Difluoroacetic acid: Contains fluorine atoms but lacks the pyridine ring, leading to distinct applications and behavior.
Pyridine-2-acetic acid:
Uniqueness: Difluoro(3-methylpyridin-2-yl)acetic acid is unique due to the combination of the pyridine ring, methyl group, and fluorine atoms. This combination imparts specific chemical properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLHBNDIGHOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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